

# theoretical properties of 6-Aminoisoquinoline

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## Compound of Interest

Compound Name: 6-Aminoisoquinoline

Cat. No.: B057696

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An In-depth Technical Guide to the Theoretical Properties of **6-Aminoisoquinoline**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**6-Aminoisoquinoline** is a pivotal heterocyclic amine that serves as a fundamental building block in medicinal chemistry and materials science.[1] Its isoquinoline core is a privileged scaffold found in numerous biologically active compounds.[2] This document provides a comprehensive overview of the core theoretical and experimental properties of **6-Aminoisoquinoline**, including its physicochemical characteristics, spectroscopic data, and detailed experimental protocols. Furthermore, it explores its role as a precursor to potent enzyme inhibitors, particularly in the context of Poly (ADP-ribose) polymerase (PARP) signaling pathways, crucial for DNA repair and cancer therapy.[3][4]

## Physicochemical Properties

The physical and chemical properties of **6-Aminoisoquinoline** are foundational to its application in synthesis and drug design. These properties have been determined through both experimental measurements and computational predictions.

Table 1: General and Physicochemical Properties of **6-Aminoisoquinoline**

Property	Value	Source
CAS Number	23687-26-5	[5][6]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub>	[6][7]
Molecular Weight	144.17 g/mol	[5][7]
Appearance	Light yellow to brown solid/crystalline powder	[1][8]
Melting Point	211-216 °C	[8][9][10]
Boiling Point	343.1 ± 15.0 °C (Predicted)	[9][10]
Density	1.210 ± 0.06 g/cm <sup>3</sup> (Predicted)	[8][9][10]
pKa	7.10 ± 0.10 (Predicted)	[8][9][10]

Table 2: Solubility Profile of **6-Aminoisoquinoline**

Solvent	Solubility	Source
Dimethylformamide (DMF)	Slightly Soluble	[8][9][10]
Dimethyl Sulfoxide (DMSO)	Sparingly Soluble	[8][9][10]
Methanol	Slightly Soluble	[8][9][10]
Water	Insoluble (predicted low solubility)	[11][12]

## Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of **6-Aminoisoquinoline**.

Table 3: <sup>1</sup>H-NMR Spectroscopic Data for **6-Aminoisoquinoline** (Solvent: CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ppm)	Multiplicity & Coupling Constant (J)	Integration	Assignment	Source
5.54	Broad single peak	2H	-NH <sub>2</sub>	[7][9]
6.58	Single peak	1H	Aromatic CH	[7][9]
7.00	Double peak, J = 9.0 Hz	1H	Aromatic CH	[7][9]
7.35	Double peak, J = 5.5 Hz	1H	Aromatic CH	[7][9]
7.75	Double peak, J = 5.5 Hz	1H	Aromatic CH	[7][9]
7.75	Double peak, J = 9.0 Hz	1H	Aromatic CH	[7][9]
8.32	Double peak, J = 5.5 Hz	1H	Aromatic CH	[7][9]
8.98	Single peak	1H	Aromatic CH	[7][9]

Table 4: Mass Spectrometry Data for **6-Aminoisoquinoline**

Technique	Key Fragments (m/z)	Source
GC-MS	144 (Molecular Ion), 117, 116	[5]

## Experimental Protocols

Detailed and reproducible experimental methods are essential for the synthesis and application of **6-Aminoisoquinoline** in research.

## Synthesis of 6-Aminoisoquinoline from 6-Bromoisoquinoline

This protocol describes a common method for the synthesis of **6-Aminoisoquinoline**.<sup>[7][9]</sup>

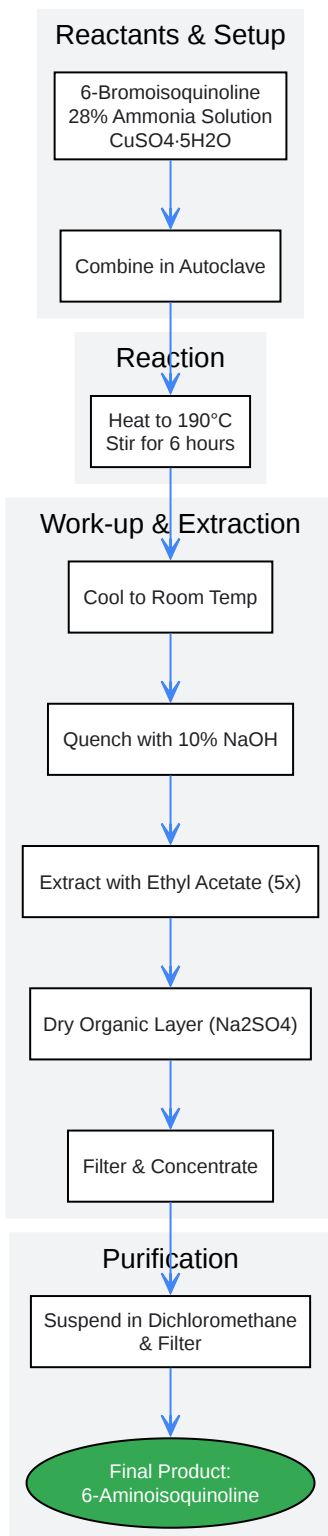
Materials:

- 6-Bromoisoquinoline (17.2 g)
- 28% Ammonia solution (200 mL)
- Copper (II) sulfate pentahydrate (10.8 g)
- 10% Sodium hydroxide solution (250 mL)
- Ethyl acetate
- Anhydrous sodium sulfate
- Dichloromethane

Procedure:

- Combine 17.2 g of 6-bromoisoquinoline, 200 mL of 28% ammonia solution, and 10.8 g of copper (II) sulfate pentahydrate in an autoclave.
- Seal the autoclave and heat the mixture to 190 °C with stirring for 6 hours.
- After the reaction, cool the vessel to room temperature.
- Pour the reaction solution into 250 mL of 10% aqueous sodium hydroxide solution.
- Extract the aqueous phase with ethyl acetate (5 x 100 mL).
- Combine the organic phases and dry over anhydrous sodium sulfate.
- Filter the solution and concentrate it under reduced pressure to obtain the crude product.
- Suspend the crude product in dichloromethane and filter to yield light brown crystalline **6-aminoisoquinoline** (Typical yield: ~85%).<sup>[7][9]</sup>

## Workflow for the Synthesis of 6-Aminoisoquinoline

[Click to download full resolution via product page](#)Caption: Synthesis of **6-Aminoisoquinoline**.

## General PARP1 Inhibition Assay Protocol

Derivatives of **6-Aminoisoquinoline** are investigated as PARP inhibitors. The following is a representative protocol for determining the in vitro inhibitory activity of a compound against the PARP1 enzyme, based on commercially available assay kits.<sup>[4]</sup>

### Materials:

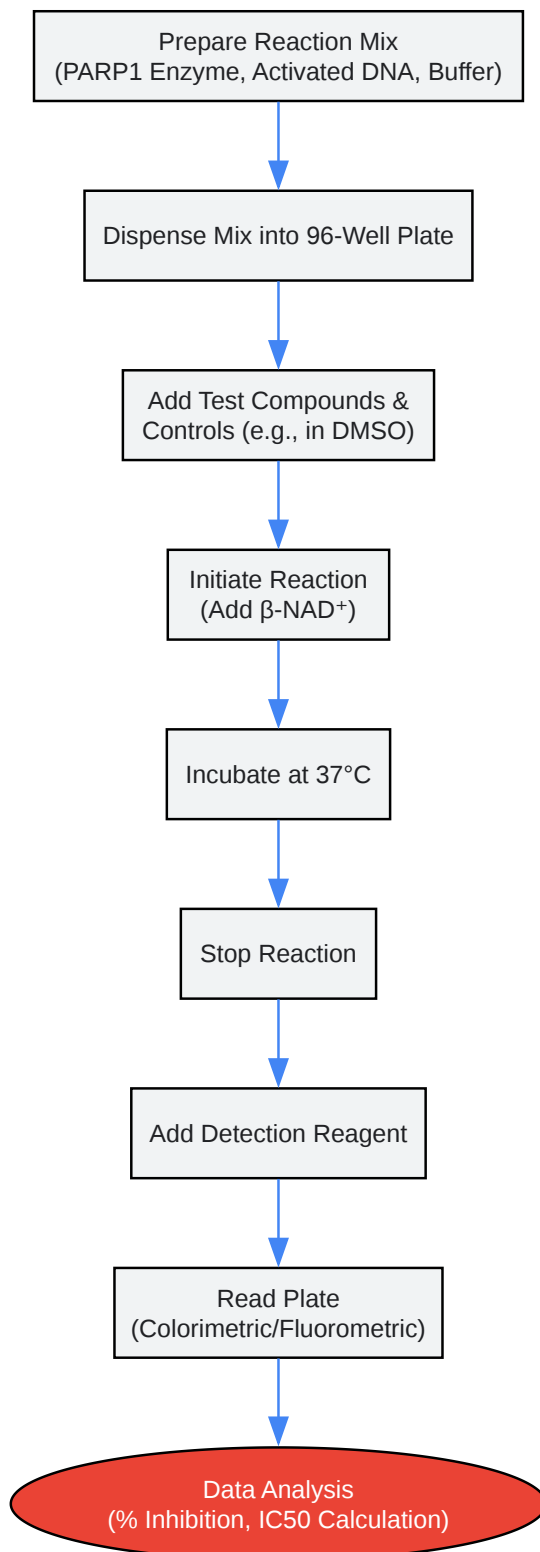
- Recombinant human PARP1 enzyme
- Activated DNA (e.g., calf thymus DNA)
- $\beta$ -NAD<sup>+</sup> (Nicotinamide adenine dinucleotide)
- Assay buffer (e.g., 50 mM TRIS, 2 mM MgCl<sub>2</sub>, pH 8.0)
- Test compounds (dissolved in DMSO)
- 96-well assay plates
- Detection reagent
- Plate reader (colorimetric or fluorometric)

### Procedure:

- Prepare a reaction mixture containing the PARP1 enzyme, activated DNA, and assay buffer.
- Dispense the reaction mixture into the wells of a 96-well plate.
- Add the test compounds at various concentrations to the designated wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
- Initiate the enzymatic reaction by adding  $\beta$ -NAD<sup>+</sup> to each well.
- Incubate the plate at a controlled temperature (e.g., 37°C) for a specified duration.
- Stop the reaction according to the kit manufacturer's instructions.

- Add the detection reagent to measure the consumption of NAD<sup>+</sup> or the formation of poly(ADP-ribose).
- Read the plate using a colorimetric or fluorometric plate reader.
- Calculate the percentage of inhibition for each compound concentration relative to the positive control and determine the IC<sub>50</sub> value.

## General Workflow for a PARP1 Inhibition Assay

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Caption: PARP1 Inhibition Assay Workflow.



## Biological Activity and Signaling Pathways

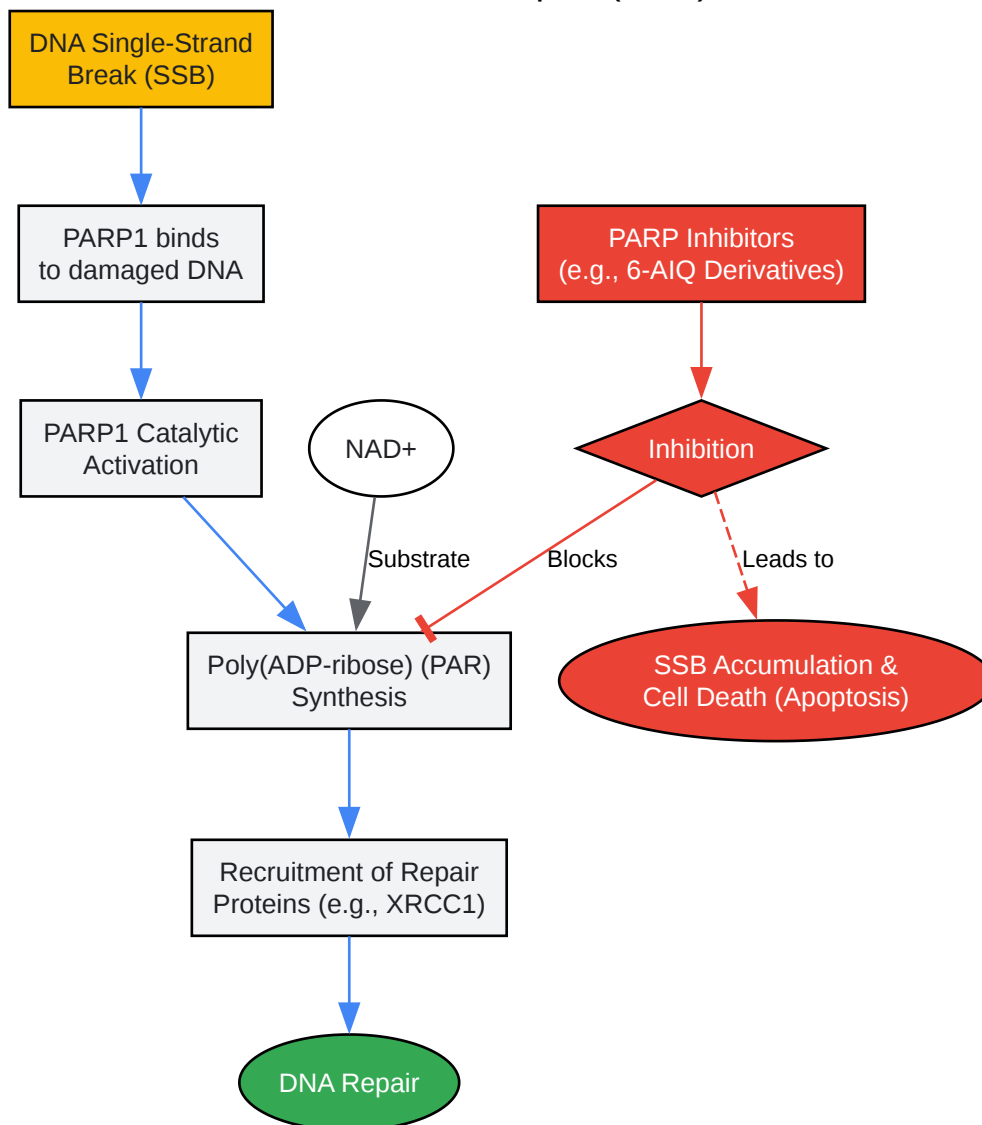
**6-Aminoisoquinoline** is a key intermediate in the synthesis of kinase inhibitors.<sup>[1][13]</sup> Its derivatives have been notably developed as inhibitors of Poly (ADP-ribose) polymerase (PARP), particularly PARP1 and PARP2.<sup>[4][14]</sup>

### Role in PARP1-Mediated DNA Repair

PARP1 is a critical enzyme in the cellular response to DNA damage, especially single-strand breaks (SSBs).<sup>[14]</sup> It acts as a DNA damage sensor. Upon binding to a DNA break, PARP1 becomes catalytically active, using NAD<sup>+</sup> as a substrate to synthesize long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins.<sup>[14]</sup> This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins, such as XRCC1, to the site of damage, facilitating the Base Excision Repair (BER) pathway.<sup>[4][14]</sup>

PARP inhibitors, many of which are derived from scaffolds like isoquinoline, function by competing with NAD<sup>+</sup> at the catalytic site of the enzyme.<sup>[14]</sup> This inhibition prevents the synthesis of PAR chains, thereby stalling the recruitment of the DNA repair machinery. The unrepaired SSBs can then degrade into more lethal double-strand breaks during DNA replication, leading to cell death. This mechanism is particularly effective in cancer cells with pre-existing defects in other DNA repair pathways (e.g., BRCA mutations), a concept known as synthetic lethality.<sup>[14]</sup>

## PARP1's Role in Base Excision Repair (BER) &amp; Point of Inhibition

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Caption: PARP1 Signaling in DNA Repair.

## Conclusion

**6-Aminoisoquinoline** is a compound of significant interest due to its versatile chemical nature and its role as a precursor to high-value pharmaceutical agents. Its well-defined physicochemical and spectroscopic properties provide a solid foundation for its use in complex organic synthesis. The methodologies for its preparation are robust, and its utility is highlighted by the development of its derivatives as potent PARP inhibitors. A thorough understanding of its

theoretical properties, combined with established experimental protocols, is essential for leveraging this molecule to its full potential in drug discovery and materials science research.

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